Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]-
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Overview
Description
Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with a 3-chloro-4-fluorophenylsulfonylamino group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- typically involves multiple steps. One common method includes the sulfonation of 3-chloro-4-fluoroaniline followed by coupling with benzoic acid. The reaction conditions often require the use of catalysts such as Raney nickel and organic solvents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions include various substituted benzoic acids, sulfonic acids, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chlorosulfonyl)benzoic acid
- 2-(4-Methylsulfonylphenyl)indole derivatives
- Benzo[4,5]imidazo[1,2-a]pyridine
Uniqueness
Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- stands out due to its unique combination of a benzoic acid core with a 3-chloro-4-fluorophenylsulfonylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
612043-03-5 |
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Molecular Formula |
C13H9ClFNO4S |
Molecular Weight |
329.73 g/mol |
IUPAC Name |
3-[(3-chloro-4-fluorophenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C13H9ClFNO4S/c14-11-7-10(4-5-12(11)15)21(19,20)16-9-3-1-2-8(6-9)13(17)18/h1-7,16H,(H,17,18) |
InChI Key |
JIZAIUJLSAGBOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O |
Origin of Product |
United States |
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